molecular formula C10H9ClN4OS B2431965 n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1495326-36-7

n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2431965
CAS No.: 1495326-36-7
M. Wt: 268.72
InChI Key: JJDPIPVZQRDONC-UHFFFAOYSA-N
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Description

n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-amino-2-chlorobenzoic acid with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields of research .

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(12)2-3-7(8)11/h2-4H,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDPIPVZQRDONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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